molecular formula C12H16Cl2N4 B3000492 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride CAS No. 2230799-64-9

3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride

Cat. No.: B3000492
CAS No.: 2230799-64-9
M. Wt: 287.19
InChI Key: CTJPXWHIUBHAME-UHFFFAOYSA-N
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Description

3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its unique triazolo-pyridine structure, which imparts specific chemical properties and reactivity .

Mechanism of Action

Target of Action

The primary target of this compound is dipeptidyl peptidase-4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are involved in the regulation of blood glucose levels. By inhibiting DPP-4, the compound increases the levels of incretin hormones, leading to increased insulin production and decreased glucagon production .

Mode of Action

The compound acts as a DPP-4 inhibitor . It binds to DPP-4 and prevents it from breaking down incretin hormones. This results in increased levels of these hormones, which stimulate the pancreas to produce more insulin and less glucagon . The net effect is a decrease in blood glucose levels.

Biochemical Pathways

The compound affects the incretin pathway . Incretin hormones, such as GLP-1 and GIP, are released by the intestine in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, thereby reducing blood glucose levels. By inhibiting DPP-4, the compound prolongs the action of incretin hormones, enhancing their effects on insulin and glucagon secretion .

Pharmacokinetics

As a dpp-4 inhibitor, it is likely to be orally active

Result of Action

The compound’s action results in lower blood glucose levels . By inhibiting DPP-4 and enhancing the effects of incretin hormones, it increases insulin production and decreases glucagon production. This shifts the balance towards lower blood glucose levels, which is beneficial in the treatment of type 2 diabetes .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the presence of food in the intestine can stimulate the release of incretin hormones, enhancing the compound’s effects . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phenylhydrazine with pyridine derivatives, followed by cyclization with suitable reagents .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reaction and subsequent purification steps .

Chemical Reactions Analysis

Types of Reactions

3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride is widely used in scientific research due to its versatile chemical properties:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug discovery and development.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride stands out due to its specific phenyl substitution, which imparts unique chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications .

Properties

IUPAC Name

3-phenyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4.2ClH/c13-10-6-7-11-14-15-12(16(11)8-10)9-4-2-1-3-5-9;;/h1-5,10H,6-8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJPXWHIUBHAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1N)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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